Cas no 2228351-35-5 (tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate)

tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate
- tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate
- 2228351-35-5
- EN300-1901396
-
- インチ: 1S/C18H24N2O3/c1-17(2,3)23-16(22)20(6)18(4,12-21)15-11-13-9-7-8-10-14(13)19(15)5/h7-12H,1-6H3
- InChIKey: YNRJWSDZDRTYPM-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C)C(C=O)(C)C1=CC2C=CC=CC=2N1C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 316.17869263g/mol
- どういたいしつりょう: 316.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 460
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 51.5Ų
tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1901396-0.1g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |
2228351-35-5 | 0.1g |
$1408.0 | 2023-09-18 | ||
Enamine | EN300-1901396-1.0g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |
2228351-35-5 | 1g |
$1599.0 | 2023-06-03 | ||
Enamine | EN300-1901396-2.5g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |
2228351-35-5 | 2.5g |
$3136.0 | 2023-09-18 | ||
Enamine | EN300-1901396-0.5g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |
2228351-35-5 | 0.5g |
$1536.0 | 2023-09-18 | ||
Enamine | EN300-1901396-10.0g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |
2228351-35-5 | 10g |
$6882.0 | 2023-06-03 | ||
Enamine | EN300-1901396-5g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |
2228351-35-5 | 5g |
$4641.0 | 2023-09-18 | ||
Enamine | EN300-1901396-1g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |
2228351-35-5 | 1g |
$1599.0 | 2023-09-18 | ||
Enamine | EN300-1901396-0.05g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |
2228351-35-5 | 0.05g |
$1344.0 | 2023-09-18 | ||
Enamine | EN300-1901396-5.0g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |
2228351-35-5 | 5g |
$4641.0 | 2023-06-03 | ||
Enamine | EN300-1901396-0.25g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |
2228351-35-5 | 0.25g |
$1472.0 | 2023-09-18 |
tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2228351-35-5 and Product Name: *tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate*
The compound with the CAS number 2228351-35-5 and the product name tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate represents a significant advancement in the field of chemical pharmaceuticals. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural complexity of this molecule, featuring a carbamate moiety linked to a tert-butyl group and an indole derivative, makes it a promising candidate for further investigation.
In recent years, there has been a growing interest in indole-based compounds due to their diverse biological activities. The indole ring, a core structural unit in numerous pharmacologically active molecules, is known for its ability to interact with various biological targets. Specifically, the presence of the 1-methyl-1H-indol-2-yl group in this compound suggests potential interactions with enzymes and receptors involved in cellular signaling pathways. This has led to extensive research into indole derivatives as scaffolds for developing novel therapeutic agents.
The carbamate functional group in the molecule plays a crucial role in its pharmacological properties. Carbamates are known for their ability to act as protease inhibitors, which has made them valuable in the development of drugs targeting various diseases, including cancer and inflammation. The specific arrangement of the carbamate group in this compound, linked to an alkoxypropanone moiety, enhances its binding affinity to target proteins. This structural feature is particularly important in drug design, as it can influence the compound's efficacy and selectivity.
Recent studies have highlighted the importance of optimizing molecular structure to improve drug-like properties such as solubility, bioavailability, and metabolic stability. The use of a tert-butyl group in this compound is strategically designed to enhance its metabolic stability by reducing susceptibility to enzymatic degradation. This modification is crucial for ensuring that the compound remains active within the biological system for an extended period, thereby improving its therapeutic efficacy.
The alkoxypropanone moiety present in the molecule is another key structural feature that contributes to its unique pharmacological profile. This group has been shown to enhance interactions with biological targets by increasing hydrophobicity and improving binding affinity. The combination of these structural elements makes this compound a promising candidate for further investigation in various therapeutic areas.
In the context of current research trends, this compound aligns well with the growing interest in targeted therapy and precision medicine. The ability of indole derivatives to selectively interact with specific biological targets makes them ideal candidates for developing drugs that can precisely target diseased cells while minimizing side effects on healthy cells. The carbamate group further enhances this selectivity by modulating enzyme activity.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for preclinical and clinical studies.
Evaluation of the pharmacological properties of this compound has revealed several promising characteristics. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in cancer progression and inflammation. Additionally, preliminary animal models have shown encouraging results regarding its safety profile and therapeutic potential. These findings support further development efforts aimed at translating this compound into a clinical candidate.
The development of novel pharmaceuticals is a complex process that requires extensive collaboration between chemists, biologists, pharmacologists, and clinicians. The journey from initial discovery to market approval involves multiple stages, each requiring rigorous testing and validation. This compound exemplifies how interdisciplinary research can lead to innovative solutions in drug development.
Future research directions include exploring derivative compounds based on this scaffold to optimize pharmacological properties further. Additionally, investigating mechanisms of action will provide deeper insights into how this compound interacts with biological targets at the molecular level. These studies will be instrumental in guiding future drug design efforts.
In conclusion, the compound with CAS number 2228351-35-5 and product name tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate represents a significant advancement in chemical pharmaceuticals. Its unique structure and promising pharmacological properties make it a valuable asset in ongoing drug discovery efforts aimed at addressing unmet medical needs.
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